methyl 3-{[(3-methylbutyl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-{[(3-methylbutyl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.12527733 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Molecular Formula: C26H32N4O3S
Molecular Weight: 480.6 g/mol
Structural Characteristics
The compound features a complex structure that includes:
- A tetrahydroquinazoline core.
- A sulfanylidene group.
- A carbamoyl side chain.
These structural elements contribute to its biological activity, particularly in pharmacological contexts.
Antimicrobial Activity
Research has indicated that compounds similar to methyl 3-{[(3-methylbutyl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit antimicrobial properties. For instance:
- Study Findings: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinazoline showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural features suggest potential anticancer properties:
- Mechanism of Action: Tetrahydroquinazoline derivatives have been shown to inhibit cancer cell proliferation through the modulation of apoptotic pathways. In vitro studies revealed that certain derivatives induce apoptosis in human cancer cell lines .
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been observed:
- Case Study: A recent investigation highlighted that tetrahydroquinazolines can act as inhibitors of enzymes involved in metabolic pathways, such as proteases and kinases, which are crucial in cancer progression .
Neuroprotective Effects
Emerging studies suggest neuroprotective properties:
- Research Evidence: In animal models, certain tetrahydroquinazoline derivatives have been reported to protect against neurodegeneration induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases .
Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-[2-(3-methylbutylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-10(2)6-7-18-14(21)9-20-15(22)12-5-4-11(16(23)24-3)8-13(12)19-17(20)25/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,21)(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRUTYSXPLHUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.